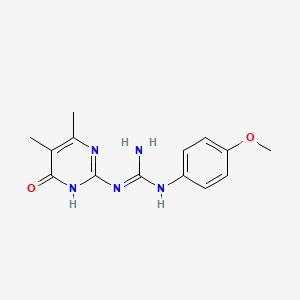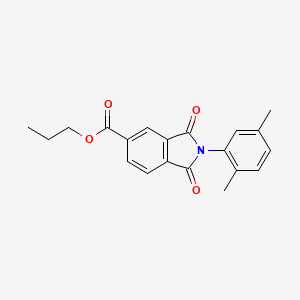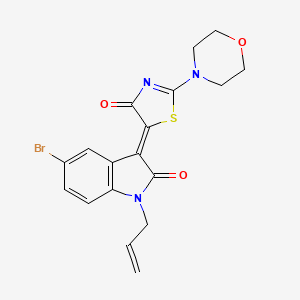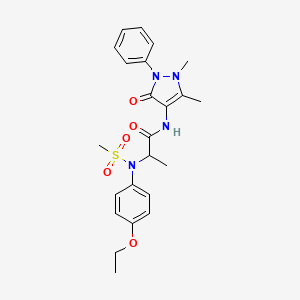![molecular formula C35H35NO9S3 B15033421 Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B15033421.png)
Tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple methyl groups, tert-butylbenzoyl group, and a spiro structure, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves several steps, typically starting with the preparation of key intermediates. The synthetic route may include the following steps:
Formation of the spiro structure: This step involves the cyclization of appropriate precursors under specific conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Introduction of the tert-butylbenzoyl group: This step involves the acylation of the spiro core with tert-butylbenzoyl chloride in the presence of a suitable base.
Methylation: The final step involves the methylation of the intermediate compound to introduce the tetramethyl groups.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and tert-butylbenzoyl groups, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a probe or ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2’,3’,4,5-TETRAMETHYL 6’-(4-TERT-BUTYLBENZOYL)-5’,5’-DIMETHYL-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE include:
Properties
Molecular Formula |
C35H35NO9S3 |
|---|---|
Molecular Weight |
709.9 g/mol |
IUPAC Name |
tetramethyl 6'-(4-tert-butylbenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H35NO9S3/c1-33(2,3)19-16-14-18(15-17-19)28(37)36-21-13-11-10-12-20(21)22-27(34(36,4)5)46-24(30(39)43-7)23(29(38)42-6)35(22)47-25(31(40)44-8)26(48-35)32(41)45-9/h10-17H,1-9H3 |
InChI Key |
OCHIMQYFWGANHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)C(C)(C)C)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{(2E)-2-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033341.png)
![{[2-(Diphenylphosphoryl)phenoxy]methyl}phosphonic acid](/img/structure/B15033358.png)

![7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033364.png)

![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15033369.png)

![3-Amino-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B15033387.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B15033395.png)
![Ethyl 6-chloro-4-[(3-chloro-4-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15033403.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033407.png)
![allyl (2E)-2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15033427.png)
![Ethyl 6-ethoxy-4-[(4-iodophenyl)amino]quinoline-3-carboxylate](/img/structure/B15033433.png)

